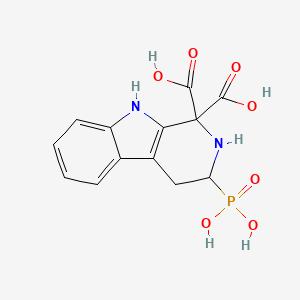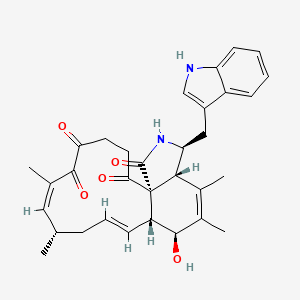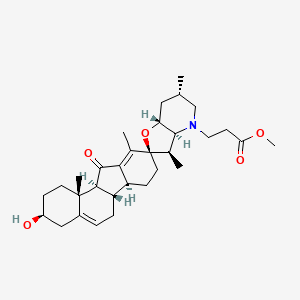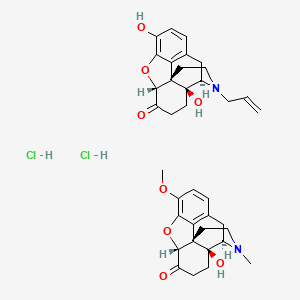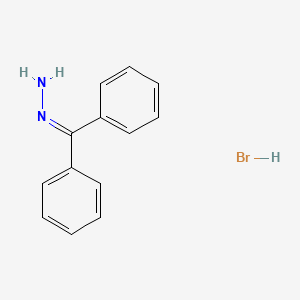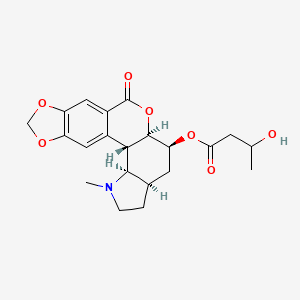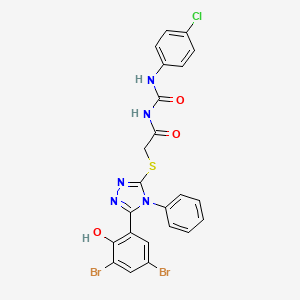
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 4-phenylbutyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biological targets. It is often used in studies related to enzyme inhibition and receptor binding.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, reducing the production of specific metabolites and altering cellular functions.
相似化合物的比较
Similar Compounds
4-Phenylbutylamine: Shares a similar phenylbutyl structure but lacks the pyrrolidine ring.
1-Phenyl-2-pyrrolidinemethanamine: Contains the pyrrolidine ring but lacks the phenylbutyl group.
N-(4-Phenylbutyl)-2-pyrrolidinemethanamine: Similar structure but different substitution pattern.
Uniqueness
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its combined structural features, which confer specific reactivity and binding properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
142469-70-3 |
|---|---|
分子式 |
C21H29ClN2 |
分子量 |
344.9 g/mol |
IUPAC 名称 |
4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-3-10-19(11-4-1)12-7-8-16-22-18-21-15-9-17-23(21)20-13-5-2-6-14-20;/h1-6,10-11,13-14,21-22H,7-9,12,15-18H2;1H |
InChI 键 |
JYRGZRUSXIGLAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNCCCCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




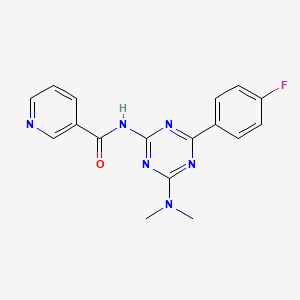
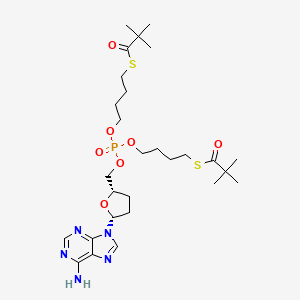
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
